1,2,3-Tris[4-(bromomethyl)phenyl]benzene chemical structure and properties
1,2,3-Tris[4-(bromomethyl)phenyl]benzene chemical structure and properties
An In-Depth Technical Guide to 1,2,3-Tris[4-(bromomethyl)phenyl]benzene: Synthesis, Properties, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 1,2,3-Tris[4-(bromomethyl)phenyl]benzene, a specialized star-shaped organic molecule. Unlike its more common C3-symmetric 1,3,5-isomer, this compound possesses a unique 1,2,3-substitution pattern on the central benzene core, leading to a C2-symmetric architecture. This structural nuance offers distinct possibilities for the rational design of advanced materials. This document details a robust synthetic pathway, outlines key chemical and physical properties, describes methods for structural characterization, and explores its potential applications for researchers in materials science, organic synthesis, and polymer chemistry. The three reactive bromomethyl groups position this molecule as a pivotal trifunctional building block for creating complex macromolecular structures, including porous organic frameworks, dendrimers, and specialized polymers.
Introduction: The Significance of Star-Shaped Architectures
In the realm of molecular engineering, star-shaped molecules represent a vital class of compounds that bridge the gap between simple linear molecules and complex dendritic polymers.[1][2] These structures, characterized by multiple arms radiating from a central core, exhibit unique physical and chemical properties compared to their linear analogs, such as lower viscosity and higher solubility.[2][3] The specific geometry and functionality of the core and arms allow for precise tuning of the final material's properties.[4]
1,2,3-Tris[4-(bromomethyl)phenyl]benzene is a prime example of such a molecule. Its architecture consists of a central benzene ring substituted at the 1, 2, and 3 positions with 4-(bromomethyl)phenyl arms. This arrangement results in a sterically crowded and asymmetric (C2) core, which can be leveraged to create materials with novel topological and photophysical properties. The terminal bromomethyl groups are highly reactive handles for subsequent chemical transformations, making this compound a versatile synthon for constructing larger, well-defined molecular assemblies.[5]
Molecular Structure and Properties
The defining feature of 1,2,3-Tris[4-(bromomethyl)phenyl]benzene is its vicinal triphenyl-substituted benzene core. This arrangement forces the phenyl arms out of coplanarity with the central ring, creating a rigid, three-dimensional propeller-like structure.
Caption: Chemical structure of 1,2,3-Tris[4-(bromomethyl)phenyl]benzene.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1,2,3-Tris[4-(bromomethyl)phenyl]benzene | - |
| Molecular Formula | C₂₇H₂₁Br₃ | PubChem[6] |
| Molecular Weight | 585.17 g/mol | PubChem[6] |
| Appearance | Expected to be an off-white to pale yellow solid | MySkinRecipes[5] |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), THF, toluene; Insoluble in water and alkanes. | Inferred |
| InChIKey | OMSHYLJZYDPPHE-UHFFFAOYSA-N (for 1,3,5-isomer) | PubChem[6] |
Note: Some properties are inferred from the closely related and more studied 1,3,5-isomer due to a lack of specific data for the 1,2,3-isomer.
Synthesis Methodology
The synthesis of 1,2,3-Tris[4-(bromomethyl)phenyl]benzene is most logically achieved via a two-step process. First, the core scaffold, 1,2,3-Tris(4-methylphenyl)benzene, is constructed. This is followed by the simultaneous bromination of the three benzylic methyl groups.
Caption: Proposed two-step synthesis workflow.
Step 1: Synthesis of 1,2,3-Tris(4-methylphenyl)benzene via Suzuki-Miyaura Coupling
Causality: The Suzuki-Miyaura cross-coupling reaction is the method of choice for constructing the C-C bonds between the central benzene core and the pendant phenyl rings.[7] It offers high yields, excellent functional group tolerance, and predictable regioselectivity, which is crucial for building the sterically hindered 1,2,3-substituted core. Using 1,2,3-tribromobenzene as the scaffold ensures the correct substitution pattern of the final product.[8][]
Experimental Protocol:
-
Setup: To a flame-dried Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add 1,2,3-tribromobenzene (1.0 eq), (4-methylphenyl)boronic acid (3.3 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
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Solvent and Base Addition: Add anhydrous toluene (forming a ~0.2 M solution with the tribromobenzene) and a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (4.0 eq) via syringe.
-
Reaction: Heat the biphasic mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 24-48 hours.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,2,3-Tris(4-methylphenyl)benzene as a white solid.
Step 2: Synthesis of 1,2,3-Tris[4-(bromomethyl)phenyl]benzene via Benzylic Bromination
Causality: The Wohl-Ziegler reaction, using N-Bromosuccinimide (NBS) and a radical initiator, is the standard method for selectively brominating the benzylic position of alkylarenes without affecting the aromatic rings.[10] NBS provides a low, constant concentration of bromine radicals, which favors substitution at the weakest C-H bond—the benzylic C-H bond—over addition to the aromatic rings.
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 1,2,3-Tris(4-methylphenyl)benzene precursor (1.0 eq) in carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (3.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN (0.1 eq).
-
Reaction: Heat the mixture to reflux. The reaction can be initiated and accelerated by irradiation with a UV lamp or a standard incandescent light bulb. Monitor the reaction by TLC until the starting material is consumed. A key visual indicator is the consumption of the denser NBS, which will be replaced by succinimide, a less dense solid that floats.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) to afford 1,2,3-Tris[4-(bromomethyl)phenyl]benzene.
Structural Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized molecule. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A sharp singlet at ~4.5 ppm corresponding to the six protons of the three -CH₂Br groups. - A complex series of multiplets in the aromatic region (7.0-7.8 ppm) due to the coupled protons on the asymmetrically substituted phenyl rings. |
| ¹³C NMR | - A signal around 33-35 ppm for the benzylic -CH₂Br carbons. - Multiple signals in the 125-145 ppm range for the aromatic carbons, with the number of signals reflecting the C2 symmetry of the molecule. |
| Mass Spec (MS) | - A characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br). The pattern will show peaks for [M], [M+2], [M+4], and [M+6]. |
| IR Spectroscopy | - C-H stretching (aromatic) ~3030 cm⁻¹. - C-H stretching (aliphatic, -CH₂) ~2920-2960 cm⁻¹. - C=C stretching (aromatic) ~1600, 1480 cm⁻¹. - C-Br stretching ~600-700 cm⁻¹. |
Applications and Future Directions
The trifunctional nature of 1,2,3-Tris[4-(bromomethyl)phenyl]benzene makes it a highly valuable building block for creating precisely defined macromolecular architectures.
-
Porous Organic Frameworks (POFs): The rigid, C2-symmetric core can serve as a trigonal node for the synthesis of 3D covalent organic frameworks (COFs) or POFs.[11] These materials possess high surface areas and permanent porosity, making them suitable for applications in gas storage, separation, and catalysis. The asymmetric core could induce chiral or complex pore structures not achievable with the C3-symmetric isomer.
-
Dendrimer and Star Polymer Synthesis: The three reactive bromomethyl sites are ideal initiation points for nucleophilic substitution or polymerization reactions. This allows for the synthesis of star-shaped polymers with a well-defined number of arms or the construction of dendrimers with unique topologies.[5]
-
Cross-linking Agent: It can be used as a high-performance cross-linking agent to create robust polymer networks with enhanced thermal stability and mechanical properties.
-
Organic Electronics: The triphenylbenzene core is a known chromophore.[12] Further functionalization could lead to the development of novel materials for organic light-emitting diodes (OLEDs) or other optoelectronic devices, where the asymmetric core may influence charge transport and emission properties.[4][11]
The future direction for this molecule lies in exploring how its reduced symmetry, compared to the 1,3,5-isomer, can be exploited to create materials with anisotropic properties, which are desirable in fields like nonlinear optics and liquid crystals.
Safety and Handling
Hazard Statement: Compounds containing bromomethyl groups are potent lachrymators and should be handled with extreme caution in a well-ventilated fume hood. They are classified as alkylating agents and are suspected to be corrosive and mutagenic.[13]
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors. Use appropriate respiratory protection if necessary.
Handling:
-
Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[5]
-
Keep away from moisture, as the bromomethyl groups can slowly hydrolyze.
References
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ResearchGate. (2023, February 2). Synthesis and characterization of star shape compounds. Retrieved from [Link]
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ResearchGate. (2023, February 2). Synthesis and characterization of star shape compounds. Retrieved from [Link]
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Wikipedia. Suzuki reaction. Retrieved from [Link]
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MDPI. (2023, May 16). A Novel Class of Functionally Tuneable Star-Shaped Molecules for Interaction with Multiple Proteins. Retrieved from [Link]
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PubChem. 1,2,3-Tris(bromomethyl)benzene. Retrieved from [Link]
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PubChem. 1,3,5-Tris[4-(bromomethyl)phenyl]benzene. Retrieved from [Link]
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MySkinRecipes. 1,3,5-Tris[4-(bromomethyl)phenyl]benzene. Retrieved from [Link]
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RSC Publishing. Synthesis and characterization of 4-arm star-shaped amphiphilic block copolymers consisting of poly(ethylene oxide) and poly(ε-caprolactone). Retrieved from [Link]
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Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
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PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
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ACS Publications. (2019, May 22). Design of Linear and Star-Shaped Macromolecular Organic Semiconductors for Photonic Applications. Retrieved from [Link]
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NextSDS. 1,3,5-Tris[4-(bromomethyl)phenyl]benzene — Chemical Substance Information. Retrieved from [Link]
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ACS Publications. (2013, May 1). Highly Regioselective Syntheses of Substituted Triphenylenes from 1,2,4-Trisubstituted Arenes via a Co-Catalyzed Intermolecular Alkyne Cyclotrimerization. Retrieved from [Link]
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Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Retrieved from [Link]
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